N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that combines a furan ring, a thieno[3,2-d]pyrimidine core, and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of the furan ring and thieno[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11(10-3-2-5-18-10)7-14-13-12-9(4-6-19-12)15-8-16-13/h2-6,8,11H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRXMFBDTWEOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1SC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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